molecular formula C12H8FN3O3S B2576791 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine CAS No. 2411201-17-5

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine

Cat. No. B2576791
M. Wt: 293.27
InChI Key: RZBOLJQBJZWZGR-UHFFFAOYSA-N
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Description

“3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine” is an organic compound that is part of the pyridine family . Pyridines are known to possess various pharmacological activities . Substituted cyanopyridines, in particular, have been found to have antihypertensive, antipyretic, anti-inflammatory, analgesic properties, and anticancer activities .


Synthesis Analysis

The synthesis of 3-cyano-2-substituted pyridines involves various pharmacophores and functionalities at position 2 . The compounds are synthesized in three steps from easily accessible starting materials in good yields . The reaction mechanism for the formation of bis (3-cyano-2-pyridone) derivatives has been proposed .


Molecular Structure Analysis

The molecular structure of 3-cyano-2-substituted pyridines is confirmed based on elemental analysis and spectral data . The structures of enaminonitriles and bis-pyridones were confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-cyano-2-substituted pyridines are complex and involve multiple steps . The reaction mechanism for the formation of these compounds has been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-cyano-2-substituted pyridines can be determined through various methods such as IR spectroscopy and NMR .

Scientific Research Applications

Photoluminescence and Material Science

A study by Constable et al. (2014) investigated a series of iridium(III) complexes with cyclometallating ligands, including those with sulfonyl groups similar to the structural components of 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine. These complexes exhibit photoluminescent properties, with some derivatives showing green emission spectra structured around 493 to 525 nm wavelengths. This suggests potential applications of such compounds in optoelectronics and photoluminescent materials, particularly due to their high photoluminescence quantum yields in solution (Constable et al., 2014).

Organic Synthesis and Catalysis

In organic synthesis, 2-(Cyanomethoxy)chalcones, which share a cyano functional group with 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, have been employed in palladium-catalyzed cascade reactions with arylboronic acids. This process efficiently constructs benzofuro[2,3-c]pyridine skeletons, demonstrating the potential of cyano-containing compounds in facilitating complex organic transformations. The resultant benzofuro[2,3-c]pyridines are also noted for their emissive properties, suggesting further applications in materials science (Xiong et al., 2019).

Enzyme Immobilization

Research by Pittner et al. (1980) has shown that polymers containing pyridine, similar to the pyridine ring in 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, can be converted into polyaldehydes through reaction with cyanogen bromide. This polyaldehyde form can be directly used for binding proteins and small ligands, indicating the potential of such compounds in enzyme immobilization techniques, which are crucial in biocatalysis and biosensor applications (Pittner et al., 1980).

Pharmacological Research

Although the request specifically excluded drug use and side effects, it is noteworthy that similar structural motifs to 3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine, particularly the cyano and pyridine components, have been explored for various pharmacological activities. This underscores the relevance of such compounds in medicinal chemistry, where modifications of the core structure could lead to new therapeutic agents (Bass et al., 2021).

Safety And Hazards

While specific safety data for “3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine” is not available, it’s important to handle all chemicals with care. Pyridine, for example, is known to be highly flammable and harmful if swallowed .

Future Directions

The future directions for research on 3-cyano-2-substituted pyridines could involve further exploration of their pharmacological activities, particularly their anticancer properties . Additionally, the development of new and efficient protocols to prepare nitrogen-heterocyclic compounds like these has received great interest in organic chemistry .

properties

IUPAC Name

3-cyano-2-(2-fluorosulfonyloxyanilino)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-20(17,18)19-11-6-2-1-5-10(11)16-12-9(8-14)4-3-7-15-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOLJQBJZWZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-(2-fluorosulfonyloxyanilino)pyridine

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